(5-Chloro-3-methyl-1-phenyl-1h-pyrazol-4-yl)(phenyl)methanone
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Overview
Description
(5-Chloro-3-methyl-1-phenyl-1h-pyrazol-4-yl)(phenyl)methanone is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their wide range of biological activities and applications in medicinal chemistry, agrochemistry, and materials science. The presence of a chloro, phenyl, methyl, and benzoyl group in the pyrazole ring makes this compound particularly interesting for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
(5-Chloro-3-methyl-1-phenyl-1h-pyrazol-4-yl)(phenyl)methanone can be synthesized through several methods. One common method involves the Vilsmeier-Haack reaction, where 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one is treated with phosphorus oxychloride and dimethylformamide to introduce the chloro and formyl groups . Another method involves the Knoevenagel condensation of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde with ethylcyanoacetate .
Industrial Production Methods
Industrial production of 5-chloro-1-phenyl-3-methyl-4-benzoyl-1H-pyrazole typically involves large-scale synthesis using the Vilsmeier-Haack reaction due to its efficiency and high yield. The reaction conditions are carefully controlled to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(5-Chloro-3-methyl-1-phenyl-1h-pyrazol-4-yl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide, thiourea, or alkoxides under basic conditions.
Major Products Formed
Oxidation: Pyrazole oxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
(5-Chloro-3-methyl-1-phenyl-1h-pyrazol-4-yl)(phenyl)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial, anti-inflammatory, and anticancer activities.
Medicine: Investigated for its potential use in drug development due to its biological activities.
Industry: Used in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-chloro-1-phenyl-3-methyl-4-benzoyl-1H-pyrazole involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by targeting bacterial enzymes or exhibit anti-inflammatory effects by modulating inflammatory pathways .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
- 3-Methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde
- 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-yl
Uniqueness
(5-Chloro-3-methyl-1-phenyl-1h-pyrazol-4-yl)(phenyl)methanone is unique due to the presence of the benzoyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other pyrazole derivatives and contributes to its specific applications in various fields.
Properties
CAS No. |
62574-33-8 |
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Molecular Formula |
C17H13ClN2O |
Molecular Weight |
296.7 g/mol |
IUPAC Name |
(5-chloro-3-methyl-1-phenylpyrazol-4-yl)-phenylmethanone |
InChI |
InChI=1S/C17H13ClN2O/c1-12-15(16(21)13-8-4-2-5-9-13)17(18)20(19-12)14-10-6-3-7-11-14/h2-11H,1H3 |
InChI Key |
SPUBGWOTCJSKHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1C(=O)C2=CC=CC=C2)Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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